molecular formula C11H14N2O3 B2528519 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid CAS No. 1493751-21-5

4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

Cat. No. B2528519
M. Wt: 222.244
InChI Key: ZZQHHXLPKNJWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps and different starting materials. For instance, a library of pyrimidine carboxamides was prepared from itaconic acid, which was transformed into substituted pyrimidine carboxylic acids and then amidated with aliphatic amines . Another approach involved the cyclization of 2-iminocoumarin-3-carboxamides using binucleophilic reagents to obtain thieno[2,3-d]pyrimidine derivatives . Additionally, a Biginelli three-component cyclocondensation reaction was used to synthesize a novel pyrimidine derivative with antioxidant and radioprotective activities .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the structure of synthesized pyrimidine derivatives was confirmed by IR, NMR, LCMS, and elemental analysis . The influence of different substituents on the pyrimidine ring has been studied, showing that they can significantly affect the properties and reactivity of the compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. Metal carbonyl mediated rearrangement has been used to prepare substituted pyrimidines, which can be further modified at certain positions by bromination and cross-coupling reactions . The Combes-type reaction is another method to generate a library of fused pyridine carboxylic acids, which can undergo standard combinatorial transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Mass spectrometry studies have revealed the main fragmentation routes of some pyrimidine carboxylic acids, showing that the nature of the substituent at position 2 of the pyrimidine ring plays a crucial role . Quantum chemical calculations have been performed to understand the electronic structure and reactivity of substituted thieno[2,3-d]pyrimidin-4-ones, providing insights into the mechanism of ipso-substitution reactions .

Relevant Case Studies

Several of the synthesized pyrimidine derivatives have been evaluated for their biological activities. For instance, some derivatives have shown antiallergenic activity in the rat passive cutaneous anaphylaxis test . Others have been screened for antimicrobial activity, with some compounds exhibiting more activity than reference drugs against certain strains of microorganisms . Additionally, a novel pyrimidine derivative was screened for in vitro antioxidant activity and in vivo radioprotection in a Drosophila melanogaster model system .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7-9(11(14)15)6-12-10(13-7)8-2-4-16-5-3-8/h6,8H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQHHXLPKNJWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

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